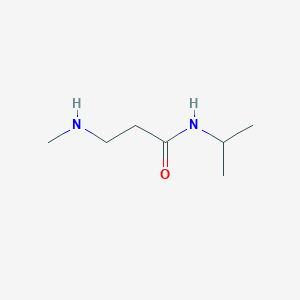

N-isopropyl-3-(methylamino)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-isopropyl-3-(methylamino)propanamide” is a chemical compound that is a mono-substituted amide . It is the amide of propanoic acid . The chemical formula is C4H9NO .

Synthesis Analysis

The synthesis of such compounds often involves the use of chiral sulfinamides, which are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C4H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Organic compounds of the amide group, such as “this compound”, can react in many different organic processes to form other useful compounds for synthesis . For example, propanamide, a similar compound, can participate in a Hoffman rearrangement to produce ethylamine gas .科学的研究の応用

1. Drug Delivery Systems

Poly(N-isopropyl acrylamide) (PNIPAM), a derivative of N-isopropylacrylamide, is extensively studied for drug delivery applications. Its thermoresponsive properties make it an ideal candidate for controlled drug release systems (Convertine et al., 2004).

2. Bioengineering and Biotechnology

N-isopropylacrylamide copolymers are significant in bioengineering and biotechnology. They are used in cell and enzyme immobilization, gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007).

3. Biological Cell Detachment

Poly(N-isopropyl acrylamide) substrates are utilized for the nondestructive release of biological cells and proteins, which is crucial in studies of the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

4. Fluorescent Molecular Thermometers

Combining the phase transition properties of poly(N-isopropylacrylamide) and the fluorescence properties of benzofurazans has led to the development of sensitive fluorescent molecular thermometers. These are useful in various temperature sensing applications (Uchiyama et al., 2003).

5. Electrocatalytic Synthesis

Nitrogen-doped carbons derived from ionic liquids containing N-isopropyl groups show promising applications in electrocatalytic synthesis, such as the production of hydrogen peroxide (Fellinger et al., 2012).

6. Food Safety Analysis

Innovative methods using N-isopropylacrylamide-based polymers have been developed for the extraction and analysis of acrylamide in food samples, critical for ensuring food safety (Bagheri et al., 2019).

7. Astronomical Chemistry

N-methylformamide, closely related to N-isopropyl-3-(methylamino)propanamide, has been tentatively detected in interstellar space. Its presence suggests complex organic chemistry in astronomical environments (Belloche et al., 2017).

Safety and Hazards

特性

IUPAC Name |

3-(methylamino)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(2)9-7(10)4-5-8-3/h6,8H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGOQFFYNQWCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)

![8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2744633.png)

![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)

![(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile](/img/structure/B2744637.png)

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)

![1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine](/img/structure/B2744644.png)

![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)